N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

medicinal chemistry structure-activity relationship molecular descriptors

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (CAS 1144465-37-1) is a synthetic benzamide derivative characterized by a central 4-aminobenzamide scaffold substituted with an N-cyclopentyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) urea linkage. The compound possesses a molecular formula of C17H23N3O4S and a molecular weight of 365.45 g/mol.

Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
Cat. No. B10979470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Molecular FormulaC17H23N3O4S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3
InChIInChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22)
InChIKeyNPPGRRHEJBVVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide: Structural Identity and Pharmacochemical Profile for Procurement Decisions


N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (CAS 1144465-37-1) is a synthetic benzamide derivative characterized by a central 4-aminobenzamide scaffold substituted with an N-cyclopentyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) urea linkage [1]. The compound possesses a molecular formula of C17H23N3O4S and a molecular weight of 365.45 g/mol [1]. This chemotype integrates a hydrogen-bond-capable sulfone-containing heterocycle with a lipophilic cyclopentyl moiety, positioning it at the intersection of privileged benzamide-based pharmacophores and solubility-enhancing sulfolane motifs. Its calculated physicochemical profile—featuring a topological polar surface area of 82.86 Ų and a computed logP of 0.96—places it within drug-like chemical space [1].

Why In-Class N-Cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide Analogs Cannot Be Interchanged for Research Applications


Superficially similar sulfolane-bearing benzamide derivatives within this compound family cannot be treated as freely interchangeable. A structurally homologous analog, N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (molecular weight 337.4 g/mol, C15H19N3O4S), differs at two key positions: the benzamide substitution shifts from para (4-) to meta (3-), and the N-alkyl group contracts from cyclopentyl to cyclopropyl . A second relevant comparator, 1-[(4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide (CAS 1144448-25-8, molecular weight 408.5, C18H24N4O5S), retains para-substitution but replaces the cyclopentylamide with a bulkier, more polar piperidine-4-carboxamide group [1]. These structural variations—altering hydrogen-bond donor/acceptor counts and molecular volume—predictably shift logP, solubility, and target-binding surface complementarity (see Section 3). Assuming equivalent biological or assay behavior across such analogs without quantitative comparative data represents a critical sourcing error.

Quantitative Differentiation Evidence for N-Cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide Against Closest Analogs


Molecular Size and Volume Differentiation vs. N-Cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

The target compound (MW 365.45 Da, C17H23N3O4S) exhibits a 28-Dalton higher molecular weight compared to the closest reported analog, N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (MW 337.4 Da, C15H19N3O4S) [1]. This mass difference arises from the replacement of a cyclopropyl group with cyclopentyl and a meta-to-para substitution shift, which jointly alter molecular volume and shape. In fragment-based and lead-optimization workflows, a molecular weight increment of >8% can substantially affect binding-pocket fit, clearance rates, and non-specific protein binding. Researchers requiring a tool compound with a specific molecular footprint—for example, to probe a hydrophobic sub-pocket in a target enzyme—should note that the cyclopropyl analog provides a markedly different steric profile .

medicinal chemistry structure-activity relationship molecular descriptors

Lipophilicity (clogP) Differentiation vs. 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

The target compound has a calculated logP (clogP) of 0.96 and a topological polar surface area (TPSA) of 82.86 Ų [1]. In contrast, the piperidine-4-carboxamide analog (CAS 1144448-25-8) introduces an additional primary amide group, which would be predicted to lower logP (increasing hydrophilicity) while raising TPSA above 100 Ų [2]. A clogP near 1.0 favors passive membrane permeability while retaining adequate aqueous solubility for standard biological assay conditions [3]. The piperidine-4-carboxamide variant, with its lower predicted logP and higher polar surface area, may exhibit reduced membrane flux in cell-based assays while offering superior aqueous solubility. Selection should therefore be driven by whether the experimental design favors a balanced lipophilic-hydrophilic profile (target compound) or a more polar, solubility-enhanced profile (piperidine analog).

physicochemical profiling lipophilicity membrane permeability

Rotatable Bond Count Restriction vs. Higher-Flexibility Analogs

The target compound possesses only 2 rotatable bonds (as calculated by the Sildrug pipeline), which is notably lower than many benzamide-based analogs that incorporate flexible alkoxy or alkylamino side chains [1]. The piperidine-4-carboxamide analog (CAS 1144448-25-8) contains 4 rotatable bonds due to the carboxamide-substituted piperidine ring [2]. Reduced rotatable bond count is empirically associated with higher oral bioavailability and lower entropic penalty upon target binding, as established by Veber and others [3]. For applications where conformational pre-organization and binding-site compatibility are valued—such as crystallography or cryo-EM co-structure determination—this lower flexibility may enhance electron density resolution and reduce conformational heterogeneity relative to more flexible comparators.

conformational restriction ligand efficiency entropic binding penalty

Sulfone Hydrogen-Bond-Acceptor Capacity vs. Carbonyl-Only Benzamide Pharmacophores

The 1,1-dioxidotetrahydrothiophene (sulfolane) ring in the target compound provides two sulfone oxygen atoms (S=O) that serve as potent hydrogen-bond acceptors (HBA). Combined with the urea carbonyl and benzamide carbonyl, the total HBA count reaches 7, with a hydrogen-bond donor count of 1 (the urea NH) [1]. By contrast, a simple N-cyclopentyl-4-aminobenzamide lacking the sulfolane-urea extension would possess only 2–3 HBA sites and 1 HBD. This elevated HBA count significantly enhances aqueous solubility and provides additional anchoring points for target-protein hydrogen-bond networks. Published X-ray crystallographic studies of sulfolane-containing inhibitors complexed with carbonic anhydrase isoforms demonstrate that the sulfone oxygens can form specific hydrogen bonds with active-site residues (e.g., Thr199 in hCA II) that are inaccessible to simpler carbonyl-based pharmacophores [2]. This extended hydrogen-bond capability constitutes a functionally meaningful differentiator from benzamide analogs lacking the sulfolane group.

hydrogen bonding sulfone bioisosterism

Substitution Position (para- vs. meta-Benzamide) and Its Impact on Molecular Recognition

The target compound bears the sulfolane-urea moiety at the para-position (4-position) of the benzamide ring, whereas the reported analog N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide places it at the meta-position (3-position) . This regioisomeric difference alters the spatial orientation of the sulfolane-urea group relative to the N-cyclopentylamide terminus. Para-substitution yields a more linear, elongated molecular shape, while meta-substitution introduces a ~60° angular deviation from the benzamide axis. In published structure-activity relationship (SAR) studies of benzamide-based enzyme inhibitors, para-substitution has been shown to direct substituents into a different binding sub-pocket compared to meta-substitution, often resulting in substantially different IC50 values [1]. For targets where the active site features a deep, narrow channel oriented coaxially with the benzamide core, the para-substituted target compound may achieve superior steric complementarity relative to the meta-substituted analog.

regioisomerism molecular recognition target selectivity

N-Cyclopentyl vs. N-Cyclopropyl Size Differential and Predicted Metabolic Stability

The target compound's N-cyclopentyl substituent (C5 ring) provides greater steric shielding of the adjacent amide bond compared to the N-cyclopropyl group (C3 ring) in the reported analog . This difference is mechanistically significant for metabolic stability: N-dealkylation by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) proceeds via α-carbon hydroxylation and is sensitive to steric hindrance around the N-alkyl substituent. Literature precedent in benzamide series has demonstrated that replacing N-methyl with N-cyclopentyl can reduce intrinsic clearance in human liver microsomes by ≥2-fold [1]. Consequently, the target compound is predicted to exhibit superior metabolic stability in hepatic clearance assays relative to N-cyclopropyl-bearing analogs, a critical consideration for in vivo pharmacology studies where sustained exposure is required.

metabolic stability N-dealkylation CYP450 metabolism

Recommended Application Scenarios for N-Cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide Based on Structural Differentiation Evidence


Lead-Optimization SAR Campaigns Targeting Hydrophobic Enzyme Sub-Pockets

The compound's para-substitution geometry, combined with a clogP of 0.96 and a cyclopentyl moiety providing moderate lipophilic bulk, makes it well-suited for structure–activity relationship (SAR) campaigns probing hydrophobic sub-pockets in enzyme active sites. Its calculated molecular weight of 365.45 Da and TPSA of 82.86 Ų place it within favorable lead-like space, allowing chemical expansion toward HBA-enriched target regions without violating Lipinski parameters [1]. Compared to the piperidine-4-carboxamide analog, this compound's higher lipophilicity favors partitioning into hydrophobic enzyme clefts, while the sulfolane sulfone oxygens offer anchoring hydrogen-bond points [2].

Crystallography and Cryo-EM Co-Structure Determination for Target Deconvolution

The low rotatable-bond count (2 rotatable bonds) confers conformational rigidity that is advantageous for high-resolution structural biology applications [1]. The para-linear geometry of the sulfolane-urea extension, orthogonal to the benzamide plane, enhances the likelihood of well-defined electron density for the entire ligand, facilitating unambiguous co-structure determination. The sulfone oxygen atoms serve as additional anomalous scattering sites that can be exploited in crystallographic phasing, and the compound's moderate molecular weight permits facile soaking into pre-formed protein crystals [3].

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

Based on class-level evidence, the N-cyclopentyl substituent is expected to confer enhanced metabolic stability relative to N-cyclopropyl and N-methyl analogs by sterically impeding CYP-mediated N-dealkylation [1]. Combined with the solubilizing effect of the sulfolane moiety (HBA count of 7), this compound is positioned as a candidate for in vivo pharmacological studies where prolonged plasma exposure is critical for sustained target modulation. Its molecular properties—specifically the 2-rotatable-bond scaffold—further support favorable oral bioavailability potential [2].

Chemical Biology Probe Development for Hydrogen-Bond-Dependent Protein–Ligand Interaction Mapping

The elevated HBA count (7) relative to simpler benzamide scaffolds (2–3 HBA) enables the compound to participate in a richer hydrogen-bond network with target proteins [1]. This property is experimentally valuable for chemical biology applications—such as photoaffinity labeling, biotin-streptavidin pull-downs, and cellular thermal shift assays (CETSA)—where strong, geometrically specific binding contributes to robust target identification and validation. The sulfolane oxygens provide a distinctive hydrogen-bond fingerprint that can be exploited in computational docking and free-energy perturbation (FEP) studies to map binding-site pharmacophore requirements [2].

Quote Request

Request a Quote for N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.